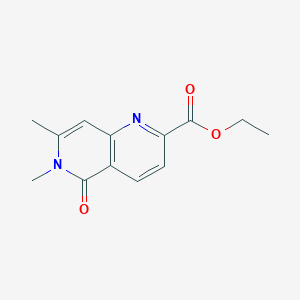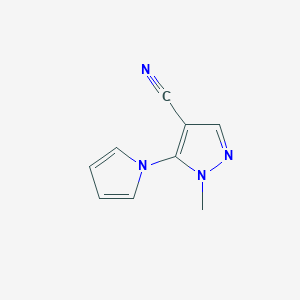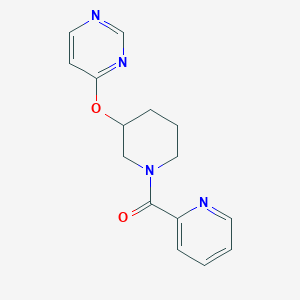
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s known that the spatial configuration of the carbon atoms connected to the pyrimidine and pyridine groups plays an important role in the biological activity of similar compounds .
Biochemical Pathways
Similar compounds have been shown to inhibit the expression of collagen, a key component in fibrotic diseases .
Result of Action
They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Action Environment
The optimal structure of the pyridine group in similar compounds was found to be 5-cf3, and the optimal structure of the pyrimidine group was 2-ch3-5-cl-6-chf2 .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may have anti-fibrotic activities . It has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Molecular Mechanism
It is believed that the planar structure of this compound is essential for its protein kinase inhibitory potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Pyridin-2-yl Group: This can be achieved through the reaction of pyridine with appropriate reagents to introduce the desired substituents.
Formation of the Pyrimidin-4-yloxy Group: This involves the synthesis of pyrimidine derivatives, which can be achieved through various methods such as cyclization reactions.
Coupling Reactions: The pyridin-2-yl and pyrimidin-4-yloxy groups are then coupled with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-fibrotic and anti-tumor activities.
Biological Studies: It is used in research to understand its effects on various biological pathways and targets.
Chemical Biology: The compound is employed in the design of novel heterocyclic libraries with potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-yl Derivatives: Compounds with similar pyridin-2-yl groups.
Pyrimidine Derivatives: Compounds containing pyrimidine rings with various substituents.
Piperidine Derivatives: Compounds featuring piperidine rings with different functional groups.
Uniqueness
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of pyridine, pyrimidine, and piperidine rings, which confer distinct biological activities and chemical properties .
Propriétés
IUPAC Name |
pyridin-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-5-1-2-7-17-13)19-9-3-4-12(10-19)21-14-6-8-16-11-18-14/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCBKCXZZLYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)
![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)


![(2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B2810343.png)
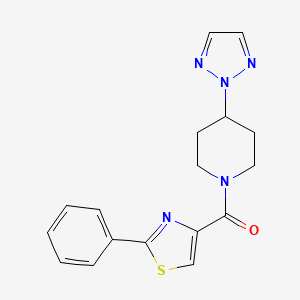
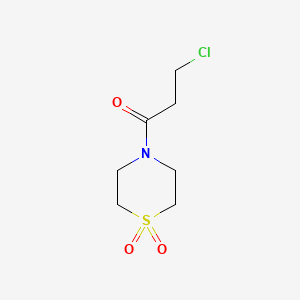
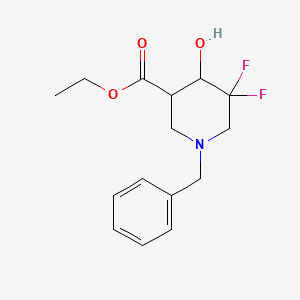
![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)

![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
